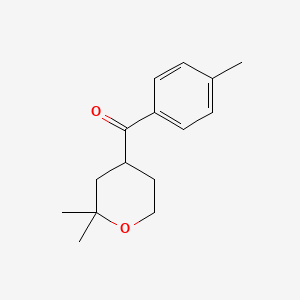

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone

Description

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone is a ketone derivative featuring a tetrahydropyran ring substituted with two methyl groups at the 2-position and a p-tolyl (4-methylphenyl) group attached via a carbonyl linkage. The dimethyl-substituted tetrahydropyran ring introduces steric and electronic modifications that distinguish it from simpler cyclohexane or unsubstituted tetrahydropyran analogs .

Properties

IUPAC Name |

(2,2-dimethyloxan-4-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11-4-6-12(7-5-11)14(16)13-8-9-17-15(2,3)10-13/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKCOOMOOUSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCOC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with p-tolylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures, typically around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications, such as pesticides and herbicides.

Material Science: The compound is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. The molecular targets and pathways involved would vary based on the specific biological activity of the final compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. (2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone

- Structural Difference : The o-tolyl (2-methylphenyl) group replaces the p-tolyl group.

b. p-Tolyl(5-vinylcyclohex-2-en-1-yl)methanone

- Structural Difference : A cyclohexene ring with a vinyl substituent replaces the tetrahydropyran ring.

- Impact: The unsaturated cyclohexene ring increases planarity, affecting electronic conjugation.

c. (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

- Structural Difference : Thiophene replaces the p-tolyl group.

d. (1H-Benzo[d]imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone

- Structural Difference : A benzimidazole ring and trimethoxyphenyl group replace the tetrahydropyran and p-tolyl groups.

- Impact : The trimethoxyphenyl moiety enhances electron-donating effects, while the benzimidazole introduces nitrogen-based hydrogen bonding capabilities, relevant to antiproliferative activity .

Physicochemical Properties

Key Observations :

- The target compound’s dimethyltetrahydropyran ring contributes to steric shielding of the carbonyl, reducing nucleophilic attack susceptibility compared to less-substituted analogs .

- The p-tolyl group’s para-methyl enhances lipophilicity relative to polar heteroaromatic groups (e.g., thiophene or benzimidazole) .

Challenges :

Biological Activity

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone is C15H20O, with a molecular weight of approximately 232.33 g/mol. The compound features a tetrahydropyran ring substituted with a p-tolyl group, which is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antitumor Activity : Some studies suggest that derivatives of pyran compounds can inhibit tumor growth.

- Antibacterial Properties : Certain structural motifs in these compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of related pyran derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that the incorporation of p-tolyl groups enhanced the cytotoxicity against breast cancer cell lines .

Antibacterial Properties

In another investigation focusing on antibacterial activity, (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research published in Phytotherapy Research examined the anti-inflammatory potential of various pyran derivatives. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The study suggested that the anti-inflammatory activity might be linked to the modulation of NF-kB signaling pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.